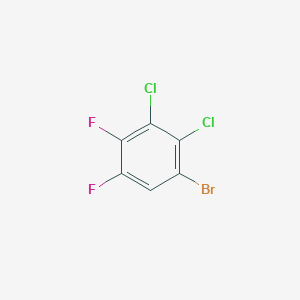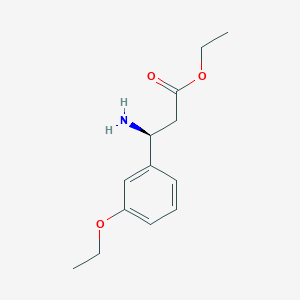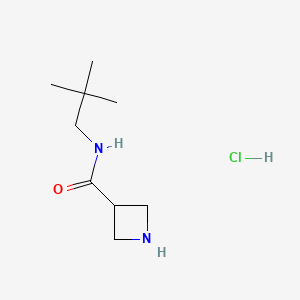![molecular formula C23H27ClN2O4 B13905696 1,1-Dimethylethyl 4-[2-(5-chloro-2-pyridinyl)-2-methyl-1,3-benzodioxol-4-yl]-1-piperidinecarboxylate](/img/structure/B13905696.png)
1,1-Dimethylethyl 4-[2-(5-chloro-2-pyridinyl)-2-methyl-1,3-benzodioxol-4-yl]-1-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-chloropyridine is a complex organic compound that features a combination of piperidine, benzo[d][1,3]dioxole, and pyridine moieties
Vorbereitungsmethoden
The synthesis of 2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-chloropyridine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Boc-protected piperidine: This step involves the protection of piperidine with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Synthesis of the benzo[d][1,3]dioxole moiety: This involves the formation of the dioxole ring system, which can be achieved through various cyclization reactions.
Coupling of the piperidine and benzo[d][1,3]dioxole moieties: This step typically involves a nucleophilic substitution reaction to link the two moieties together.
Introduction of the pyridine ring:
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs.
Analyse Chemischer Reaktionen
2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-chloropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-chloropyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound is used in various biological assays to study its effects on different biological systems.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-chloropyridine involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-chloropyridine can be compared with other similar compounds, such as:
2-[4-(1-Boc-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-bromopyridine: Similar structure but with a bromine atom instead of chlorine.
2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-fluoropyridine: Similar structure but with a fluorine atom instead of chlorine.
The uniqueness of 2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-chloropyridine lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C23H27ClN2O4 |
|---|---|
Molekulargewicht |
430.9 g/mol |
IUPAC-Name |
tert-butyl 4-[2-(5-chloropyridin-2-yl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C23H27ClN2O4/c1-22(2,3)30-21(27)26-12-10-15(11-13-26)17-6-5-7-18-20(17)29-23(4,28-18)19-9-8-16(24)14-25-19/h5-9,14-15H,10-13H2,1-4H3 |
InChI-Schlüssel |
XHDWQAPHYPQFQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2=CC=CC(=C2O1)C3CCN(CC3)C(=O)OC(C)(C)C)C4=NC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl (1S,2R,5R)-3-benzyl-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13905625.png)

![3-Amino-3-[4-(4-methoxycarbonylphenyl)phenyl]propanoic acid](/img/structure/B13905638.png)

![O7-Tert-butyl O2-methyl 6,8-dihydro-5H-pyrido[3,4-D]pyrimidine-2,7-dicarboxylate](/img/structure/B13905650.png)




![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one](/img/structure/B13905706.png)


